2-Propenoic acid, 2-(methyl((3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecyl)sulfonyl)amino)ethyl ester
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Overview
Description
2-Propenoic acid, 2-(methyl((3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecyl)sulfonyl)amino)ethyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a long perfluorinated chain, which imparts distinct hydrophobic and oleophobic properties. It is used in various scientific research applications, particularly in the fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-(methyl((3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecyl)sulfonyl)amino)ethyl ester typically involves the esterification of 2-Propenoic acid with a suitable alcohol derivative. The reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is common to remove any impurities and obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-(methyl((3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecyl)sulfonyl)amino)ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester functional group, using reagents like sodium methoxide or potassium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
2-Propenoic acid, 2-(methyl((3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecyl)sulfonyl)amino)ethyl ester is utilized in a wide range of scientific research applications:
Chemistry: Used as a monomer in the synthesis of fluorinated polymers and copolymers.
Biology: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.
Medicine: Explored for its potential in creating biocompatible coatings for medical devices.
Industry: Applied in the production of non-stick coatings and water-repellent materials.
Mechanism of Action
The mechanism by which 2-Propenoic acid, 2-(methyl((3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecyl)sulfonyl)amino)ethyl ester exerts its effects is primarily through its interaction with hydrophobic surfaces. The long perfluorinated chain provides a low surface energy, making it highly effective in repelling water and oils. This property is leveraged in various applications, including coatings and surface treatments.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 2-methyl-, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecyl ester .
- 2-Propenoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl ester .
Uniqueness
The uniqueness of 2-Propenoic acid, 2-(methyl((3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecyl)sulfonyl)amino)ethyl ester lies in its exceptionally long perfluorinated chain, which imparts superior hydrophobic and oleophobic properties compared to other similar compounds. This makes it particularly valuable in applications requiring extreme water and oil repellency.
Properties
CAS No. |
72276-08-5 |
---|---|
Molecular Formula |
C24H14F33NO4S |
Molecular Weight |
1039.4 g/mol |
IUPAC Name |
2-[methyl(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecylsulfonyl)amino]ethyl prop-2-enoate |
InChI |
InChI=1S/C24H14F33NO4S/c1-3-8(59)62-6-5-58(2)63(60,61)7-4-9(25,26)10(27,28)11(29,30)12(31,32)13(33,34)14(35,36)15(37,38)16(39,40)17(41,42)18(43,44)19(45,46)20(47,48)21(49,50)22(51,52)23(53,54)24(55,56)57/h3H,1,4-7H2,2H3 |
InChI Key |
VYFGRTSCBLVROZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOC(=O)C=C)S(=O)(=O)CCC(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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